Cas no 2060005-09-4 (2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid)

2-({(tert-ブトキシ)カルボニルアミノ}オキシ)-2-(メトキシメチル)-3-メチルブタン酸は、保護されたヒドロキシルアミン基とカルボン酸基を有する特異な構造を持つ化合物です。tert-ブトキシカルボニル(Boc)基によるアミノ基の保護により、酸性条件下での安定性が向上し、有機合成中間体として有用です。メトキシメチル基の導入により溶解性が調整可能で、多様な反応条件への適応性に優れています。医薬品やペプチド合成における保護基化学や官能基変換の場面で高い応用価値を示します。

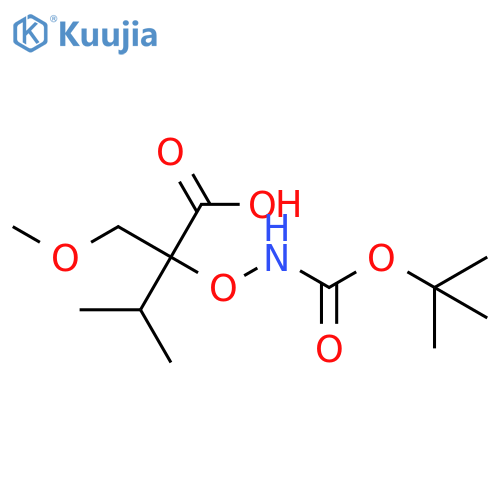

2060005-09-4 structure

商品名:2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid

CAS番号:2060005-09-4

MF:C12H23NO6

メガワット:277.314124345779

MDL:MFCD30501894

CID:5222031

PubChem ID:137704061

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-2-(methoxymethyl)-3-methyl-

- 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid

-

- MDL: MFCD30501894

- インチ: 1S/C12H23NO6/c1-8(2)12(7-17-6,9(14)15)19-13-10(16)18-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

- InChIKey: BSGFUTYCGAMMLZ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(ONC(OC(C)(C)C)=O)(COC)C(C)C

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341511-2.5g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 95.0% | 2.5g |

$2464.0 | 2025-03-18 | |

| Enamine | EN300-341511-10.0g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 95.0% | 10.0g |

$5405.0 | 2025-03-18 | |

| Enamine | EN300-341511-10g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 10g |

$5405.0 | 2023-09-03 | ||

| Enamine | EN300-341511-5g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 5g |

$3645.0 | 2023-09-03 | ||

| Enamine | EN300-341511-1g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 1g |

$1256.0 | 2023-09-03 | ||

| Enamine | EN300-341511-0.25g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 95.0% | 0.25g |

$1156.0 | 2025-03-18 | |

| Enamine | EN300-341511-5.0g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 95.0% | 5.0g |

$3645.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049431-1g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 95% | 1g |

¥6167.0 | 2023-03-11 | |

| Enamine | EN300-341511-0.1g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 95.0% | 0.1g |

$1106.0 | 2025-03-18 | |

| Enamine | EN300-341511-1.0g |

2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |

2060005-09-4 | 95.0% | 1.0g |

$1256.0 | 2025-03-18 |

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

2060005-09-4 (2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量